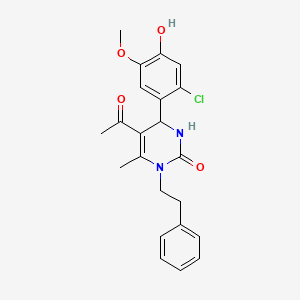
2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide
説明
2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. It was first synthesized in the 1960s and has since been used in various studies related to the physiology and biochemistry of cells and tissues.
作用機序
The mechanism of action of 2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide involves the inhibition of chloride channels by binding to a specific site on the channel protein. This results in the prevention of chloride ion movement across the cell membrane, leading to changes in cell volume and ion concentration. 2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide has also been shown to affect other ion channels and transporters, such as the sodium-potassium-chloride cotransporter (NKCC) and the sodium-calcium exchanger (NCX).
Biochemical and Physiological Effects:
2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide has a range of biochemical and physiological effects, including the inhibition of chloride ion transport, changes in cell volume and ion concentration, and alterations in membrane potential. It has also been shown to affect the activity of other ion channels and transporters, leading to changes in intracellular signaling pathways and neurotransmitter release. 2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide has been used to study the role of chloride channels in various physiological processes, such as epithelial transport, neuronal excitability, and cardiac function.
実験室実験の利点と制限
2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for chloride channels, as well as its ability to inhibit both CFTR and VRAC. It is also relatively easy to use and can be administered to cells or tissues in a variety of ways, such as through bath application or microinjection. However, there are also some limitations to using 2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide in lab experiments, such as its potential toxicity and the need to use high concentrations to achieve significant inhibition of chloride channels.
将来の方向性
There are several future directions for research involving 2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide, including the development of new compounds that are more potent and selective for specific chloride channels or transporters. There is also a need for further studies to elucidate the mechanisms of action of 2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide and other chloride channel inhibitors, as well as their potential therapeutic applications in diseases such as cystic fibrosis and hypertension. Additionally, there is a need for more studies to investigate the effects of 2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide on other ion channels and transporters, as well as its potential interactions with other drugs and compounds.
科学的研究の応用
2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide has been widely used in scientific research, particularly in studies related to ion channels and transporters. It has been shown to inhibit the activity of chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). 2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide has also been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, neurotransmitter release, and epithelial transport.
特性
IUPAC Name |
2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-9-4-5-11(10(2)8-9)18-22(19,20)13-7-6-12(21-3)14(16)15(13)17/h4-8,18H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUVCEQQGIUJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-bromobenzyl)thio]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4069296.png)
![6-amino-8-{2-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4069303.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4069320.png)

![2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069335.png)
![N-(4-{[(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4069339.png)
![ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4069349.png)

![2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4069353.png)
![4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-amino-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4069363.png)
![4-(3-chloro-4-fluorophenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4069366.png)
![N-{1-[4-ethyl-5-({2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4069373.png)

![4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-amino-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4069388.png)